Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Overview
Description
This compound, also known as ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, is a fluorinated building block . It has a CAS Number of 246022-36-6 and a molecular weight of 282.65 .
Synthesis Analysis
The synthesis of similar compounds involves various steps, including Pd-catalyzed coupling reactions and hydrolysis . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10ClF3N2O2 . The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include chlorination and fluorination steps . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 78 - 80 degrees Celsius .Scientific Research Applications
Synthesis and Transformation
Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction. The efficiency of the reaction was investigated with different conditions, resulting in novel fluorinated heterocyclic compounds, essential for related synthesis processes (Wang et al., 2012).
Practical Synthesis
A practical synthesis process was developed for 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine through hydrogenation and N-alkylation steps. This process is significant for synthesizing complex organic compounds (Vaid et al., 2012).
Pyrrole Derivative Synthesis
Ethyl 2-chloroacetoacetate and its 4-chloro isomer reacted with cyanoacetamide, producing high yields of pyrrole derivatives. This method allows for the creation of a wide range of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Synthesis of Fluorine-containing Heterocycles
Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate and related compounds were prepared and underwent various reactions, leading to the formation of multiple heterocyclic derivatives. These compounds are crucial for further chemical studies and applications (Abdel-rahman et al., 2005).
Crystal Structure Analysis
The crystal structure of ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate was studied, revealing the interactions and packing of the molecules. These findings are vital for understanding the physical properties and potential applications of the compound (Choi et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridines (TFMPs) and their derivatives have found wide applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4N3O4S/c1-3-27-10(24)6-28(25,26)14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKOGPHECVZKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.